![molecular formula C10H6BrF2NO B1520893 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one CAS No. 953070-72-9](/img/structure/B1520893.png)
4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one
Übersicht
Beschreibung
4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H6BrF2NO and its molecular weight is 274.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound has the following chemical structure and properties:
- Molecular Formula : C9H6BrF2N
- Molecular Weight : 244.04 g/mol
- SMILES : FC(C1=NC=CC(Br)=C1C=C2)=C2F
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential in different therapeutic areas.
Antimicrobial Activity
A study by Rbaa et al. indicated that quinoline derivatives exhibit significant antimicrobial properties. The compound demonstrated activity against several pathogenic strains, with inhibition zones comparable to standard drugs. For instance, the compound exhibited an inhibition zone of 22 mm against Pseudomonas aeruginosa and 25 mm against Klebsiella pneumonia, suggesting its potential as an antibacterial agent .
Anticancer Activity
Research on quinoline derivatives has also shown promising anticancer activity. In vitro studies revealed that this compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The compound's mechanism involves the downregulation of heat shock protein 90 (Hsp90) client proteins such as HER2 and cdk-4, which are crucial for tumor growth and survival .
Table 1: Inhibitory Activity Against Cancer Cell Lines
Compound | Cell Line | GI50 (µM) | Remarks |
---|---|---|---|
This compound | MCF-7 | 28 | Significant growth inhibition observed |
PC3 | 30 | Induces apoptosis via Hsp90 downregulation | |
MRC-5 | >82 | Low cytotoxicity in normal cells |
Table 2: Antimicrobial Efficacy
Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
---|---|---|
Pseudomonas aeruginosa | 22 | 24 |
Klebsiella pneumonia | 25 | 27 |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Inhibition of Hsp90 : The compound's interference with Hsp90 leads to the degradation of oncogenic proteins essential for cancer cell survival.
- Antimicrobial Mechanism : Its structural features allow it to penetrate bacterial membranes effectively, disrupting cellular functions.
Wissenschaftliche Forschungsanwendungen
Synthetic Intermediate in Pharmaceutical Development
The compound is primarily utilized as a synthetic intermediate in the development of novel pharmaceuticals. Its bromomethyl group is particularly valuable for further chemical modifications that can lead to the synthesis of various biologically active compounds. This versatility makes it an essential building block in medicinal chemistry.
Case Study: Nitric Oxide Synthase Inhibitors
One notable application is its role in the development of inducible nitric oxide synthase (iNOS) inhibitors . Research has demonstrated that derivatives of 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one exhibit potent inhibitory activity against iNOS, which is implicated in inflammatory diseases and neuropathic pain.
A study by Bonnefous et al. (2010) identified a series of quinolinone derivatives that were effective in reducing pain behaviors in rodent models through their action on iNOS dimerization. The lead compound from this series showed significant efficacy without affecting motor coordination, highlighting its therapeutic potential in pain management .
Medicinal Chemistry and Therapeutic Applications
The compound has been explored for its potential in treating various diseases due to its ability to inhibit specific enzymes involved in disease pathology.
Table 1: Summary of Therapeutic Applications
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the activity of quinolone derivatives, including this compound. These studies focus on modifying different substituents to enhance potency and selectivity against target enzymes.
Key Findings from SAR Studies
- Modifications to the bromomethyl group can significantly impact the compound's inhibitory activity against iNOS.
- The presence of fluorine atoms enhances lipophilicity and biological activity.
- Structural modifications have led to compounds with improved pharmacokinetic profiles, making them suitable candidates for further development .
Future Directions and Research Insights
The ongoing research into this compound indicates promising avenues for future studies:
- Combination Therapies : Investigating the compound's effectiveness when used alongside other therapeutic agents.
- Expanded Biological Targets : Exploring its potential applications beyond iNOS inhibition, including other enzyme targets involved in various diseases.
- Formulation Development : Developing effective delivery systems to enhance bioavailability and therapeutic efficacy.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-7,8-difluoro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO/c11-4-5-3-8(15)14-10-6(5)1-2-7(12)9(10)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJXWUVQJAQZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=O)N2)CBr)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655310 | |
Record name | 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953070-72-9 | |
Record name | 4-(Bromomethyl)-7,8-difluoroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.